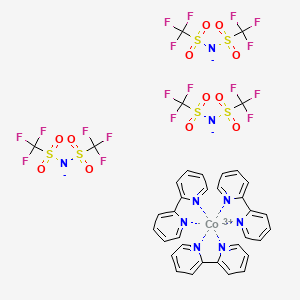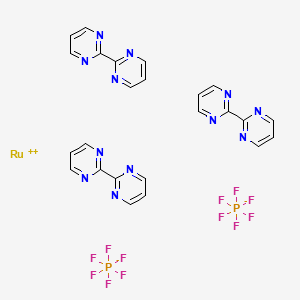
Ru(bpm)3(PF6)2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ru(bpm)3(PF6)2: is a coordination compound featuring ruthenium (II) as the central metal atom, coordinated to three bipyrimidine ligands and two hexafluorophosphate anions. This complex is known for its unique electrochemical and photophysical properties, making it a valuable compound in various scientific research applications.
Synthetic Routes and Reaction Conditions:
The compound can be synthesized through the reaction of ruthenium chloride (RuCl3) with bipyrimidine (bpm) in the presence of a suitable base, followed by the addition of hexafluorophosphate (PF6) salts.
The reaction typically requires heating under reflux conditions to ensure complete complexation.
Industrial Production Methods:
Industrial-scale production involves similar synthetic routes but on a larger scale, with careful control of reaction parameters to ensure purity and yield.
The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form this compound+.
Reduction: Reduction reactions can produce this compound-.
Substitution: Substitution reactions can occur at the metal center, replacing one or more ligands with other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various ligands can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: this compound+.
Reduction: this compound-.
Substitution: Various substituted Ru(bpm)3 complexes.
Chemistry:
This compound is used as a catalyst in various organic synthesis reactions, including cross-coupling reactions and polymerization processes.
Its electrochemical properties make it suitable for use in electrochemical devices and sensors.
Biology:
The compound is used in biological studies to investigate electron transfer processes and redox reactions in biological systems.
It can act as a photosensitizer in photodynamic therapy for cancer treatment.
Medicine:
This compound is explored for its potential use in drug delivery systems and as a therapeutic agent in certain medical treatments.
Its photophysical properties are utilized in imaging and diagnostic applications.
Industry:
The compound is employed in the development of advanced materials, including conducting polymers and electrochemical devices.
It is also used in the production of high-efficiency solar cells and other energy-related applications.
作用机制
Ru(bpm)3(PF6)2 exerts its effects through its ability to undergo redox reactions, facilitating electron transfer processes.
The compound interacts with molecular targets such as DNA, proteins, and other biomolecules, influencing their redox states and biological functions.
Molecular Targets and Pathways:
The compound targets specific redox-active sites in biomolecules, altering their activity and function.
It can modulate signaling pathways involved in cellular processes, such as apoptosis and cell proliferation.
相似化合物的比较
Ru(bpy)3(PF6)2: Similar to Ru(bpm)3(PF6)2, but with bipyridine ligands instead of bipyrimidine. It has different photophysical properties and applications.
Ru(bpz)3(PF6)2: Contains benzimidazole ligands instead of bipyrimidine, leading to different redox properties and biological activities.
Ru(phen)3(PF6)2: Features phenanthroline ligands, which confer unique electrochemical and photophysical characteristics.
Uniqueness:
This compound stands out due to its specific ligand structure, which imparts distinct redox properties and biological activities compared to other ruthenium complexes.
属性
分子式 |
C24H18F12N12P2Ru |
|---|---|
分子量 |
865.5 g/mol |
IUPAC 名称 |
2-pyrimidin-2-ylpyrimidine;ruthenium(2+);dihexafluorophosphate |
InChI |
InChI=1S/3C8H6N4.2F6P.Ru/c3*1-3-9-7(10-4-1)8-11-5-2-6-12-8;2*1-7(2,3,4,5)6;/h3*1-6H;;;/q;;;2*-1;+2 |
InChI 键 |
WGCZQVVEQALTTB-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(N=C1)C2=NC=CC=N2.C1=CN=C(N=C1)C2=NC=CC=N2.C1=CN=C(N=C1)C2=NC=CC=N2.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


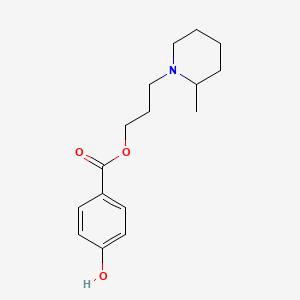
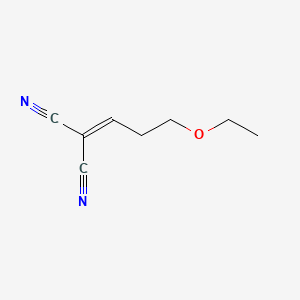

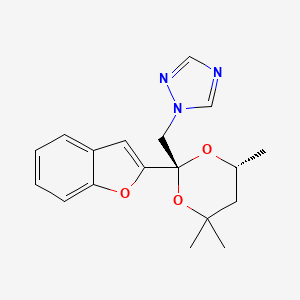
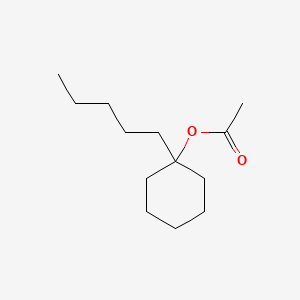

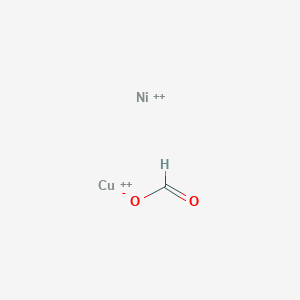
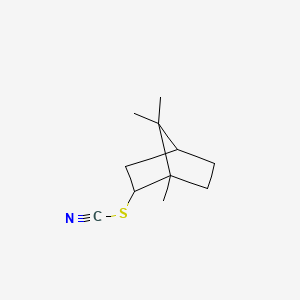

![8-Methyl-1,2,3,4,4a,9b-hexahydro-5H-indeno[1,2-c]pyridin-5-one](/img/structure/B15347386.png)
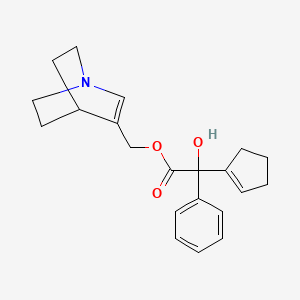
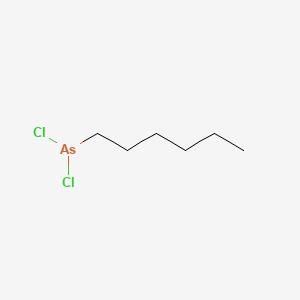
![1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl methanesulfonate](/img/structure/B15347399.png)
